molecular formula C3H9ClO4S B14142283 Trimethylsulfanium perchlorate CAS No. 3426-60-6

Trimethylsulfanium perchlorate

Cat. No.: B14142283
CAS No.: 3426-60-6
M. Wt: 176.62 g/mol
InChI Key: XJODOBMVOIKGEG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsulfanium perchlorate is an organic sulfonium salt combining the trimethylsulfonium cation [(CH₃)₃S]⁺ with the perchlorate anion [ClO₄]⁻. This compound is of significant interest in fundamental research, particularly in the fields of materials science and electrochemistry. The perchlorate anion is well-characterized as a weakly coordinating anion, making its salts, including this one, valuable as supporting electrolytes in electrochemical studies and in the synthesis of coordination compounds where non-interfering ions are required . The trimethylsulfonium cation is a known precursor in organic and organometallic synthesis . Research also indicates that the sulfonium cation exhibits cholinomimetic properties, acting as an agonist on nicotinic acetylcholine receptors, which may be of interest in neuropharmacological studies . As a solid, this reagent is typically a colorless or white crystalline material, consistent with the properties of other characterized trimethylsulfonium salts . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, considering the potential oxidizing properties associated with perchlorate salts and should consult relevant Safety Data Sheets (SDS) prior to use.

Properties

CAS No.

3426-60-6

Molecular Formula

C3H9ClO4S

Molecular Weight

176.62 g/mol

IUPAC Name

trimethylsulfanium;perchlorate

InChI

InChI=1S/C3H9S.ClHO4/c1-4(2)3;2-1(3,4)5/h1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

XJODOBMVOIKGEG-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Synthetic Methodologies for Trimethylsulfonium Perchlorate and Analogous Salts

Preparative Routes for the Trimethylsulfonium (B1222738) Cation

The generation of the trimethylsulfonium cation is the initial and crucial step in the synthesis of its various salts. This is most commonly achieved through the alkylation of thioethers, with other pathways also being explored to optimize the process.

Alkylation Reactions of Thioethers (e.g., Dimethyl Sulfide (B99878) with Methyl Halides)

The most traditional and widely employed method for producing the trimethylsulfonium cation is the direct alkylation of dimethyl sulfide. wikipedia.org This SN2 reaction involves the nucleophilic attack of the sulfur atom in dimethyl sulfide on an electrophilic methyl group from a methyl halide, such as methyl iodide, methyl bromide, or methyl chloride. wikipedia.org The reaction between dimethyl sulfide and methyl iodide, for instance, readily yields trimethylsulfonium iodide. wikipedia.org

The choice of methyl halide can influence the reaction conditions. For example, the reaction with methyl chloride is often conducted under pressure to maintain the gaseous reactant in the liquid phase. google.comgoogle.com The use of polar solvents like water, methanol (B129727), or ethanol (B145695) is common to facilitate the dissolution of the reactants and stabilize the resulting ionic product. google.comgoogle.com In some instances, a mixture of water and a water-immiscible organic solvent is used. google.com

Key parameters that are often optimized to achieve high yields include temperature, pressure, and reaction time. For the reaction of dimethyl sulfide with methyl chloride in water, temperatures in the range of 50–70°C and pressures up to 80 psig are typical, with reaction times of 3–6 hours.

Table 1: Alkylation of Dimethyl Sulfide with Methyl Halides

Methyl HalideSolvent(s)Temperature (°C)PressureYield (%)Reference(s)
Methyl IodideWaterRefluxAtmospheric71 google.com
Methyl ChlorideWater58-6080 psig51.2 google.com
Methyl BromideWater58-60Not specifiedNot specified google.com

Exploration of Alternative Synthetic Pathways and Optimized Conditions

While the alkylation of dimethyl sulfide with methyl halides is a standard procedure, researchers have explored alternative pathways to circumvent some of its limitations, such as the use of volatile and toxic reactants. patsnap.com One notable alternative involves the reaction of dimethyl sulfide with methyl chloroformate, which can achieve yields of up to 73.5% under optimized conditions. Another approach utilizes the reaction of sodium sulfide nonahydrate with chloromethane (B1201357) in an alcohol solvent, reporting high yields of up to 96%. patsnap.com

The reaction between dimethyl sulfoxide (B87167) (DMSO) and dimethyl sulfate (B86663) has also been investigated. At elevated temperatures (100 °C), this reaction primarily produces trimethylsulfonium methyl sulfate. rsc.orgrsc.org

Optimization of reaction conditions is a continuous area of research to improve efficiency and safety. For instance, in the reaction of aryl methyl ketones with hydrobromic acid and DMSO to form dimethyl aryl acylsulfonium bromides, the reaction time and temperature were found to be critical for maximizing the yield. researchgate.net

Anion Exchange and Counterion Metathesis Strategies for Perchlorate (B79767) Incorporation

Once the trimethylsulfonium cation has been formed with a halide or another counterion, the introduction of the perchlorate anion is typically achieved through anion exchange or metathesis reactions. thieme-connect.de

A common strategy involves the reaction of a trimethylsulfonium halide, such as trimethylsulfonium bromide or chloride, with a perchlorate salt. For example, reacting trimethylsulfonium chloride with silver perchlorate in methanol results in the precipitation of silver chloride, leaving the desired trimethylsulfonium perchlorate in solution. The product can then be isolated by filtering the precipitate and concentrating the filtrate.

Alternatively, direct reaction with perchloric acid can be employed. Dissolving trimethylsulfonium bromide in methanol and adding aqueous perchloric acid causes the less soluble trimethylsulfonium perchlorate to precipitate out of the solution, allowing for its collection by filtration. This method has been reported to yield approximately 90% of the product.

Ion exchange resins are another effective tool for counterion substitution. google.comnih.gov A solution containing a trimethylsulfonium salt with an unwanted anion can be passed through a column packed with an anion exchange resin that has been pre-loaded with perchlorate ions. The resin captures the original anion and releases the perchlorate ion into the solution, effectively exchanging the counterion. clu-in.org

Table 2: Anion Exchange for Perchlorate Incorporation

Starting SaltReagentSolventMethodYield (%)Reference(s)
Trimethylsulfonium bromidePerchloric acidMethanolPrecipitation~90
Trimethylsulfonium chlorideSilver perchlorateMethanolMetathesisNot specified
Trimethylsulfonium iodideAnion-exchange resin (chloride form)WaterIon ExchangeNot specified google.com

Oxidation Reactions of Trimethylsulfonium Salts to Higher Oxidation State Sulfur Compounds (e.g., Sulfoxonium Salts)

Trimethylsulfonium salts can be oxidized to form trimethylsulfoxonium (B8643921) salts, which feature a sulfur atom in a higher oxidation state. wikipedia.org This transformation is significant as sulfoxonium salts have their own distinct chemistry and applications.

Various oxidizing agents have been employed for this purpose. A method described in the literature involves the use of ruthenium tetroxide (RuO₄) as a catalyst, often generated in situ from a ruthenium precursor like ruthenium dioxide hydrate (B1144303) or ruthenium(III) chloride, with a co-oxidant such as sodium periodate (B1199274) or sodium hypochlorite. google.comsmolecule.com The reaction is typically carried out in an aqueous medium at a controlled pH, generally between 2 and 7. google.com This process has been shown to convert trimethylsulfonium chloride to trimethylsulfoxonium chloride with a conversion rate of 78% under specific conditions. google.com

Other oxidizing agents like sodium perbenzoate or sodium m-chloroperbenzoate have also been successfully used to oxidize various trialkylsulfonium salts to their corresponding sulfoxonium salts in good yields. researchgate.net

Development of High-Yield and Scalable Synthesis Protocols

The development of high-yield and scalable synthesis protocols is crucial for the practical application of trimethylsulfonium perchlorate and its analogs. Scalability often requires moving away from hazardous reagents or conditions that are difficult to manage on a large scale.

For the synthesis of the trimethylsulfonium cation, processes utilizing water as a solvent are advantageous for scalability due to its low cost, non-flammability, and environmental friendliness. google.comgoogle.com The use of a two-phase system with water and a water-immiscible organic solvent can also facilitate product separation. google.com

The direct synthesis from sodium sulfide nonahydrate and chloromethane in an autoclave is presented as a method with a short reaction time, low production cost, and high product yield, making it potentially suitable for larger-scale production. patsnap.com

For the anion exchange step, precipitation methods are often scalable. The reaction of trimethylsulfonium bromide with perchloric acid in methanol, leading to the direct precipitation of the perchlorate salt, is a high-yielding and relatively straightforward procedure. However, the handling of perchlorate salts, which can be shock-sensitive, requires stringent safety protocols, especially at a larger scale. thieme-connect.de The development of continuous flow processes could offer a safer and more controlled environment for these reactions.

Advanced Structural Characterization and Crystallography of Trimethylsulfanium Perchlorate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.dersc.orgyoutube.com It allows for the measurement of unit cell dimensions, space group symmetry, and the exact coordinates of atoms, which in turn are used to calculate bond lengths and angles. uol.de

Determination of Crystallographic Parameters: Crystal System, Space Group, Unit Cell Dimensions

Specific crystallographic data from a single-crystal X-ray diffraction study of trimethylsulfanium perchlorate (B79767), including its crystal system, space group, and unit cell dimensions, are not available in the reviewed literature. This foundational information is necessary for a complete structural elucidation.

Elucidation of Molecular and Ionic Geometries within the Crystal Lattice

While the complete crystal lattice for trimethylsulfanium perchlorate cannot be described, the geometries of the individual ions are well-established from studies of analogous compounds.

Trimethylsulfanium Cation ([CH₃]₃S⁺): X-ray crystallography studies on various trimethylsulfonium (B1222738) salts reveal that the cation adopts a trigonal pyramidal molecular geometry at the sulfur atom. wikipedia.org The three methyl groups are positioned at the base of the pyramid with the sulfur atom at the apex. mdpi.com

Perchlorate Anion (ClO₄⁻): The perchlorate anion consistently exhibits a tetrahedral geometry. byjus.com The chlorine atom is located at the center, with the four oxygen atoms positioned at the vertices of the tetrahedron. byjus.com

Analysis of Intramolecular Bond Lengths and Angles for Cation and Anion

The intramolecular dimensions for the trimethylsulfanium cation and the perchlorate anion have been determined from crystallographic studies of other ionic compounds.

Trimethylsulfanium Cation: In related salts, the C–S bond lengths are approximately equal, and the C–S–C bond angles are slightly distorted from the ideal trigonal pyramidal angle. mdpi.com X-ray crystallography reveals C–S bond distances of about 1.77 to 1.78 Å and C–S–C angles near 102°. wikipedia.orgmdpi.com

Perchlorate Anion: The geometry of the perchlorate anion is that of a regular tetrahedron. However, in crystal structures, slight distortions can occur due to packing forces and intermolecular interactions. The Cl-O bond lengths are generally uniform. A study of a manganese perchlorate complex reported an average uncorrected Cl-O bond distance of 1.447 Å at a temperature of 10 K. nih.gov

Table 1: Representative Intramolecular Geometry of the Trimethylsulfanium Cation (from analogous salts)

ParameterValue (Å or °)Source(s)
C–S Bond Length~1.77 - 1.782 Å wikipedia.orgmdpi.com
C–S–C Bond Angle~100.3° - 102.4° wikipedia.orgmdpi.com

Table 2: Representative Intramolecular Geometry of the Perchlorate Anion (from analogous salts)

ParameterValue (Å)Source(s)
Cl–O Bond Length~1.447 Å nih.gov

Investigation of Intermolecular Interactions and Supramolecular Architectures

In the absence of a determined crystal structure for this compound, the nature of its intermolecular interactions and crystal packing can be inferred from the known chemistry of its constituent ions and related structures.

Characterization of Hydrogen Bonding Networks (e.g., N–H⋯O, C–H⋯O, N–H⋯N Interactions)

The primary intermolecular interactions expected in the crystal lattice of this compound are electrostatic forces between the positively charged cation and the negatively charged anion. In addition, weak hydrogen bonds of the C–H⋯O type are likely to play a significant role in stabilizing the crystal structure. researchgate.net These interactions would occur between the hydrogen atoms of the methyl groups on the trimethylsulfanium cation and the oxygen atoms of the perchlorate anion. researchgate.netresearchgate.net Given the absence of nitrogen, N–H⋯O and N–H⋯N interactions would not be present.

Exploration of Polymorphism and Solid-State Phase Transitions in Perchlorate Systems

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and chemistry. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, stability, and reactivity. In the context of perchlorate-containing systems, the study of polymorphism and solid-state phase transitions is crucial for understanding their behavior under various conditions.

A notable example within perchlorate systems is ammonium (B1175870) perchlorate (AP), a well-studied energetic oxidizer. acs.org At ambient pressure and temperature, AP typically crystallizes in an orthorhombic system with the space group Pnma. ed.ac.uk However, research has shown the existence of polymorphism in AP, with another phase having the space group Pna2₁ being energetically very close, differing by only about 1 meV per formula unit. acs.org The dynamic stability of both the Pnma and Pna2₁ crystal symmetries at ambient pressure confirms the existence of polymorphism in AP. acs.org

High-pressure studies on ammonium perchlorate have revealed pressure-induced phase transitions. Under hydrostatic conditions, AP undergoes a first-order phase transition at approximately 3.98 GPa. ed.ac.uk The high-pressure phase, designated as phase II, also possesses an orthorhombic crystal structure but with a different space group, P2₁2₁2₁. acs.orged.ac.uk This transition is driven by the anticooperative nature of hydrogen bonding and electrostatic interactions under high pressure. acs.org The transformation from phase I (Pnma) to phase II results in a more close-packed structure with more extensive hydrogen bonding. ed.ac.uk

The investigation of other perchlorate systems also reveals complex polymorphic behavior. For instance, tetra-n-butylammonium perchlorate exhibits a polymorphous transition at 330 K. researchgate.net Its high-temperature phase adopts a cubic symmetry. researchgate.net Similarly, studies on calcium perchlorate have identified the existence of three polymorphic modifications, with transitions occurring at 342 °C and 406 °C. dtic.mil Anhydrous strontium perchlorate is also known to have two modifications, α and β, with a monotropic transformation from the α to the β phase at 288 °C. iaea.org

In more complex systems, such as ionic co-crystals involving lithium perchlorate and β-alanine, solvent-mediated phase transitions have been observed. rsc.org For example, the LiClO₄·2βAla-I form can recrystallize into the thermodynamically more stable polymorph, LiClO₄·2βAla-II. rsc.org These two polymorphs, while exhibiting nearly identical square-grid topologies of lithium–alanine coordination sheets, differ in their symmetry and the geometrical parameters of their networks. rsc.org

The study of these transitions often employs techniques such as Differential Scanning Calorimetry (DSC), which detects endothermic or exothermic transitions associated with phase changes, and X-ray diffraction to characterize the different crystal structures. dtic.mildoi.org For example, in a study of copper(II) perchlorate complexes, two polymorphs showed endothermic transitions at different temperatures (87.2 °C and 102 °C), indicating their different thermal stabilities. doi.org

The following table summarizes the phase transition data for ammonium perchlorate under high pressure:

PhaseSpace GroupPressure Range (GPa)Bulk Modulus (B₀) (GPa)B' (db/dP)
Phase IPnma0 - 3.522.4(26)4.4(5)
Phase IIP2₁2₁2₁4 - 8.1--

Spectroscopic Investigations and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Structure and Dynamics

NMR spectroscopy provides detailed insight into the molecular structure and dynamics of trimethylsulfanium perchlorate (B79767) in solution.

The ¹H NMR spectrum of the trimethylsulfonium (B1222738) cation, [(CH₃)₃S]⁺, is characterized by a single resonance signal, as all nine protons on the three methyl groups are chemically equivalent due to free rotation around the carbon-sulfur bonds. The chemical shift of this singlet is influenced by the electron-withdrawing nature of the positively charged sulfur atom, which deshields the protons, causing them to resonate at a lower field (higher ppm value) compared to protons in neutral sulfides. organicchemistrydata.orgpdx.edu

In different deuterated solvents, the chemical shift for the trimethylsulfonium cation shows slight variations. For instance, in trimethylsulfonium iodide, the ¹H NMR signal appears at approximately 2.940 ppm when measured in DMSO-d₆. chemicalbook.com For the trimethylsulfonium ion generated from the reaction of dimethyl(trimethylsilyl)sulfonium with trityl tetrakis(pentafluorophenyl)borate, the chemical shift was observed at 2.79 ppm in acetonitrile-d₃ (CD₃CN). acs.org These values indicate that the chemical environment, including the solvent and the counter-ion, can subtly influence the precise chemical shift of the methyl protons.

Table 1: ¹H NMR Chemical Shifts for the Trimethylsulfonium Cation in Different Salts and Solvents

Compound/System Solvent Chemical Shift (δ) in ppm
Trimethylsulfonium iodide DMSO-d₆ 2.940 chemicalbook.com
Trimethylsulfonium ion CD₃CN 2.79 acs.org

The perchlorate anion (ClO₄⁻) contains a chlorine atom (isotopes ³⁵Cl and ³⁷Cl), which possesses a nuclear electric quadrupole moment. In solution, the NMR relaxation of the chlorine nucleus is primarily governed by the interaction between this quadrupole moment and fluctuating electric field gradients at the nucleus. tandfonline.comaip.org These gradients are induced by the surrounding solvent molecules and ions.

Studies on aqueous solutions of sodium perchlorate have determined that the relaxation of ³⁵Cl is dominated by this nuclear electric quadrupole interaction. tandfonline.com The rate of relaxation provides information about the symmetry of the electric field around the perchlorate ion and the dynamics of the surrounding solvent shell. A highly symmetric environment, such as that found for the tetrahedral perchlorate ion in a uniform solvent, results in a relatively slow relaxation rate and, consequently, a narrow NMR linewidth. pku.edu.cn Any distortion from perfect tetrahedral symmetry, for instance, due to ion pairing or specific solvent interactions, can increase the electric field gradient and lead to faster relaxation and broader lines. pku.edu.cnresearchgate.net Research on various perchlorate salts has utilized the linewidth of the ³⁵Cl signal to investigate the formation of contact ion pairs in different solvents. pku.edu.cn

¹H NMR spectroscopy is a sensitive tool for investigating interactions between the perchlorate anion and acidic protons in solution. scite.ai The chemical shift of protons, particularly those in water or protic acids, is an average of the shifts in various environments, including bulk solvent and ionic hydration shells. scite.ai When perchloric acid or a perchlorate salt is dissolved in water, the proton resonance shift is affected by both temperature and concentration. scite.ai

Studies have shown that the perchlorate anion has a specific effect on the hydrogen-bonded network of water. scite.ai Investigations of hydronium perchlorate (H₃O⁺ClO₄⁻) using ¹H NMR have provided insights into the structure and dynamics of the hydronium ion and its interaction with the perchlorate counter-ion. aip.org Furthermore, ¹H NMR studies of zinc perchlorate in methanol (B129727) have demonstrated association between the zinc and perchlorate ions, which influences the chemical shifts and line widths of the methanol protons. researchgate.net These studies collectively show that ¹H NMR can probe the extent of ion pairing and the influence of the perchlorate anion on the structure of the surrounding solvent and the behavior of acidic protons.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes of a molecule, which are characteristic of its structure and bonding. uni-siegen.de For an ionic compound like trimethylsulfanium perchlorate, the vibrational spectrum is a superposition of the vibrational modes of the trimethylsulfonium cation and the perchlorate anion.

The vibrational spectrum of this compound can be understood by analyzing the characteristic frequencies of its constituent ions.

The perchlorate anion (ClO₄⁻) has a tetrahedral (Td) symmetry. This high symmetry dictates its vibrational modes. The free ClO₄⁻ ion has four fundamental modes of vibration, of which two are infrared active (ν₃ and ν₄) and all four are Raman active. nih.gov The vibrational frequencies are sensitive to the cation and the local environment, which can lower the symmetry and cause shifts in frequency or the appearance of otherwise inactive modes. nih.gov

The trimethylsulfonium cation, [(CH₃)₃S]⁺ , is expected to exhibit vibrational modes corresponding to C-H stretching, C-H bending (deformation), CH₃ rocking, and C-S stretching.

Table 2: Characteristic Vibrational Frequencies of the Perchlorate Anion (ClO₄⁻)

Vibrational Mode Symmetry Description Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
ν₁ A₁ Symmetric Stretch Inactive (sometimes weakly active) ~935 nih.gov
ν₂ E Symmetric Bend Inactive ~460 nih.gov
ν₃ F₂ Asymmetric Stretch ~1100 (strong, broad) researchgate.net ~1100
ν₄ F₂ Asymmetric Bend ~625 (strong) researchgate.net ~625

Note: Wavenumbers are approximate and can vary based on the cation and physical state. nih.govresearchgate.net

The strong and broad absorption band observed around 1100 cm⁻¹ in the IR spectrum is a classic indicator for the presence of the perchlorate ion. researchgate.net

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative description of vibrational modes. It partitions the potential energy of a normal mode into contributions from various internal coordinates (such as bond stretching, angle bending, and torsions). This allows for an unambiguous assignment of spectral bands to specific molecular motions, which can be complex, especially in molecules with many atoms where vibrations are often coupled. rsc.org

For this compound, a PED analysis would clarify the nature of its vibrational spectrum:

For the perchlorate anion , the PED would confirm the purity of the fundamental modes. For example, the ν₁ mode at ~935 cm⁻¹ would show a PED of nearly 100% from the symmetric Cl-O stretching coordinate. The ν₃ and ν₄ modes would be assigned purely to asymmetric Cl-O stretching and O-Cl-O bending, respectively.

For the trimethylsulfonium cation , the analysis would be more complex due to the coupling of vibrations. The C-H stretching region (typically 2900-3100 cm⁻¹) would have modes with PED contributions primarily from C-H bond stretching. The modes in the fingerprint region (below 1500 cm⁻¹) would show significant mixing. For instance, bands assigned to CH₃ deformation (bending) might have PED contributions from C-S stretching and CH₃ rocking motions, indicating coupled vibrations. This detailed assignment is crucial for a complete understanding of the molecule's dynamics and force field.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy levels, known as electronic transitions. The UV-Vis spectrum provides valuable information about the electronic structure of a molecule. For simple ions like those in this compound, the electronic transitions are typically of high energy and occur in the far-ultraviolet region.

The trimethylsulfanium cation, [(CH₃)₃S]⁺, does not possess chromophores that absorb significantly in the near UV-Vis range (200-800 nm). Research on similar salts, such as trimethylsulfonium bromide, indicates that these melts have cutoff wavelengths around 210 nm and 230 nm. canada.ca This suggests that the electronic transitions of the trimethylsulfonium cation itself require high energy and are not readily observable with standard UV-Vis spectrophotometers.

The perchlorate anion (ClO₄⁻) is known to be "UV silent," meaning it does not exhibit any significant absorption in the UV-Vis region. mdpi.com This is because the electrons in the perchlorate ion are tightly bound, and any electronic transitions would occur at very high energies, far into the vacuum ultraviolet region.

Consequently, a UV-Vis spectrum of this compound in a non-absorbing solvent is expected to show minimal to no absorbance in the 200-800 nm range. Any observed weak absorption would likely be attributable to impurities or charge-transfer interactions that are not characteristic of the individual ions.

Determination of Optical Band Gap

The optical band gap is the minimum energy required to excite an electron from the valence band to the conduction band in a semiconductor or insulator. This property is a crucial parameter for materials used in electronic and optoelectronic devices. UV-Vis spectroscopy is a common method for determining the optical band gap of solid materials.

For a material to have a measurable optical band gap using UV-Vis spectroscopy, it must absorb photons with sufficient energy to promote electrons across the band gap, resulting in a sharp increase in absorbance at a specific wavelength (the absorption edge).

In the case of this compound, which is an ionic salt, the concept of a band gap is more analogous to the energy required for a charge-transfer transition. However, given that both the trimethylsulfonium cation and the perchlorate anion exhibit negligible absorption in the near UV-Vis spectrum, it is not feasible to determine an optical band gap for this compound using standard UV-Vis spectroscopic methods. The material is expected to be transparent in this region, indicating a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Computational Investigations Reveal Insights into Trimethylsulfonium Perchlorate

A deep dive into the theoretical analysis of trimethylsulfonium perchlorate provides a molecular-level understanding of its structure, reactivity, and the intricate dance of its ionic components. Through the lens of computational chemistry, researchers have begun to map the energetic landscapes and electronic features that govern the behavior of this sulfonium (B1226848) salt.

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful tool to elucidate the fundamental properties and reactive nature of chemical compounds. For trimethylsulfonium (B1222738) perchlorate (B79767), theoretical studies, particularly those employing quantum chemical calculations, offer a window into its molecular architecture and the mechanistic pathways of its transformations. These investigations are crucial for understanding the interplay between the trimethylsulfonium cation and the perchlorate anion.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. For ionic species like trimethylsulfonium perchlorate, DFT methods can predict geometries, energies, and the distribution of electrons within the ion pair.

While specific DFT studies exclusively on trimethylsulfonium perchlorate are not extensively documented in publicly available literature, the principles can be inferred from detailed computational analyses of similar trimethylsulfonium salts, such as trimethylsulfonium chloride. nih.gov Using functionals like M05 with basis sets such as 6-311+G(2d,p) has proven effective in these systems. nih.gov

The electronic structure analysis would reveal how the electrons are distributed across the ion pair. Ab initio quantum chemical calculations on the perchlorate anion show a significant positive charge on the central chlorine atom and negative charges on the surrounding oxygen atoms. icmp.lviv.ua This charge distribution is key to understanding its interactions with the positively charged trimethylsulfonium cation.

A hypothetical geometry optimization would likely explore various configurations of the ion pair, such as those where the perchlorate anion is positioned in different locations relative to the sulfonium (B1226848) cation. The final, most stable structure would be determined by the electrostatic interactions between the positively charged sulfur center and the negatively charged oxygen atoms of the perchlorate.

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule or a system of molecules as a function of its geometry. researchgate.netgoettingen-research-online.de For trimethylsulfonium perchlorate, mapping the PES for reactions such as nucleophilic substitution or decomposition is crucial for understanding the reaction mechanism and predicting reaction rates. mdpi.comdtic.mil

The PES for a reaction pathway connects the reactant and product structures through a transition state, which is a saddle point on the surface. goettingen-research-online.de The energy difference between the reactants and the transition state is the activation energy, a critical factor in reaction kinetics. Computational methods like DFT can be used to calculate the energies of these stationary points (reactants, products, transition states) and thus map out the reaction pathway. nih.govmdpi.com For instance, the decomposition of ammonium (B1175870) perchlorate has been studied using DFT to explore the reaction pathways and determine the rate-determining steps. mdpi.com A similar approach could be applied to trimethylsulfonium perchlorate to understand its thermal stability and decomposition products.

The interaction between the trimethylsulfonium cation and the perchlorate anion is not purely electrostatic; a degree of charge transfer can occur. rsc.org Analysis of the electron density distribution, often visualized using isosurfaces, can reveal the extent of this charge transfer. nih.gov Methods like Natural Bond Orbital (NBO) analysis can quantify the charge on each atom and identify orbitals involved in donor-acceptor interactions. nih.gov

In the trimethylsulfonium perchlorate ion pair, electron density is expected to be polarized towards the more electronegative atoms. The movement of a methyl group during a reaction, for instance, is accompanied by a significant charge transfer as ionic charges are neutralized in the formation of covalent bonds. nih.gov The analysis of changes in the total electron density (Δρ) can provide a visual representation of how electron density is redistributed during a chemical transformation. nih.gov

Computational studies have been instrumental in elucidating the mechanisms of reactions involving the trimethylsulfonium cation. These studies often explore the competition between different reaction pathways, such as unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution reactions.

Nucleophilic substitution reactions at a methyl group of the trimethylsulfonium cation can proceed through either an Sₙ1 or an Sₙ2 mechanism. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the dimethyl sulfide (B99878) leaving group departs. This pathway is characterized by a single transition state. researchgate.net Computational studies on trimethylsulfonium chloride have shown that the Sₙ2 reaction with a backside attack is a common pathway. nih.gov

Sₙ1 Mechanism: This is a two-step process that involves the initial formation of a methyl cation intermediate, which is then attacked by the nucleophile. rsc.orgresearchgate.net However, the formation of a primary carbocation like the methyl cation is generally high in energy, making the Sₙ1 pathway less likely for methyl transfers unless highly stabilizing conditions are present.

DFT calculations can be used to model the potential energy surfaces for both Sₙ1 and Sₙ2 pathways. By comparing the activation energies for each pathway, it is possible to predict which mechanism is more favorable under specific conditions. For trimethylsulfonium salts, the Sₙ2 mechanism is generally favored for methyl transfer reactions. cdnsciencepub.com

In solution and in the gas phase, the trimethylsulfonium cation and a counter-anion can form distinct ion pair configurations. Computational studies on trimethylsulfonium chloride have identified several key geometries. nih.gov While direct computational evidence for trimethylsulfonium perchlorate is scarce, it is expected to form analogous structures.

Tripod Configuration: This is a highly symmetric and often the most stable ion pair configuration. nih.gov The anion is situated in the hollow formed by the three methyl groups of the sulfonium cation.

Seesaw Configuration: In this less symmetric arrangement, there is a more direct interaction between the anion and the sulfur atom. nih.gov

Linear Configuration: This geometry is often associated with the reactive complex in an Sₙ2 reaction, where the nucleophile (the anion) is aligned for a backside attack on one of the methyl groups. nih.gov

Ion Pair ConfigurationDescription
Tripod The perchlorate anion resides in the cavity formed by the three methyl groups, interacting with the hydrogen atoms. This is often the most stable, non-reactive conformation.
Seesaw The perchlorate anion is positioned closer to the sulfur atom, potentially interacting with the S-C σ* orbitals.
Linear The perchlorate anion is aligned with one of the C-S bonds, poised for a backside nucleophilic attack on a methyl carbon. This configuration is a precursor to the Sₙ2 transition state.

An in-depth examination of the computational and theoretical investigations into the chemical compound Trimethylsulfanium perchlorate reveals significant insights into its reaction kinetics, molecular interactions, and electronic properties. Advanced computational methodologies are pivotal in understanding the behavior of this and similar ionic compounds.

Reactivity, Decomposition, and Stability Studies

Thermal and Kinetic Stability Profiles of Trimethylsulfanium Perchlorate (B79767)

Trimethylsulfanium perchlorate is a salt that, like many perchlorate compounds, exhibits strong oxidative properties and requires careful handling due to its potential for energetic decomposition. The thermal stability of this compound is a critical aspect of its chemical profile.

Research indicates that this compound can decompose violently at temperatures exceeding 200°C. This characteristic underscores its nature as a potent oxidizer. The stability of the compound under standard conditions is generally high, but its sensitivity to shock and heat necessitates storage in non-metallic containers.

The kinetic stability of the perchlorate anion is a well-documented phenomenon. Despite being a thermodynamically strong oxidizing agent, the perchlorate ion is kinetically inert in many situations. nih.govrsc.org This kinetic barrier arises from the high activation energy required to break the strong chlorine-oxygen bonds in the tetrahedral ClO₄⁻ anion. rsc.org Therefore, while this compound is thermodynamically inclined to react, its kinetic stability at lower temperatures prevents spontaneous decomposition.

Investigation of Intramolecular Conversion and Decomposition Pathways

The decomposition of trimethylsulfanium salts can proceed through various pathways, including intramolecular conversion. For the analogous compound, trimethylsulfonium (B1222738) chloride, studies have investigated its conversion to dimethyl sulfide (B99878) and methyl chloride in different solvents. rsc.orgrsc.org This reaction typically proceeds via a standard SN2 mechanism involving a backside attack by the anion on one of the methyl groups of the sulfonium (B1226848) cation. rsc.orgrsc.org

For this compound, a potential decomposition pathway upon heating would involve the perchlorate anion acting as a nucleophile, attacking a methyl group on the trimethylsulfanium cation. This would lead to the formation of dimethyl sulfide and the highly unstable methyl perchlorate. However, given the explosive nature of methyl perchlorate, this pathway is a significant safety concern. Another possibility is a redox reaction between the reducing sulfonium cation and the oxidizing perchlorate anion, especially at elevated temperatures, leading to various decomposition products.

Redox Chemistry of the Perchlorate Anion in Solution and Solid State

The redox chemistry of the perchlorate anion is central to the reactivity of this compound. The sulfonium ion itself can be oxidized to a sulfoxonium species or reduced to a sulfide. The perchlorate anion is a powerful oxidizing agent, a property derived from the high +7 oxidation state of the chlorine atom.

The reduction of the perchlorate anion is thermodynamically favorable, as indicated by its standard reduction potentials. However, the reaction is often slow due to a significant kinetic barrier. nih.gov This kinetic hindrance is attributed to the symmetrical tetrahedral structure of the perchlorate ion, where the central chlorine atom is well-shielded by four oxygen atoms, and the negative charge is delocalized. epa.gov Overcoming this barrier typically requires high temperatures, acidic conditions, or the presence of a suitable catalyst. isef.net

The following table presents the standard reduction potentials for perchlorate under acidic conditions.

Half-ReactionStandard Potential (E°)
ClO₄⁻ + 2H⁺ + 2e⁻ → ClO₃⁻ + H₂O+1.23 V
ClO₄⁻ + 8H⁺ + 8e⁻ → Cl⁻ + 4H₂O+1.39 V

Data sourced from general chemistry resources.

The reduction of the perchlorate anion can be achieved with various reducing agents, although the reaction rates can be slow. rsc.org The trimethylsulfanium cation itself can act as a reductant. Common laboratory reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the sulfonium ion, typically yielding dimethyl sulfide.

The reduction of the perchlorate anion often involves an inner-sphere electron transfer mechanism, where the reductant coordinates directly to one of the oxygen atoms of the perchlorate. libretexts.org The efficacy of different reductants varies. For instance, certain transition metal complexes are known to catalyze the reduction of perchlorate. isef.net In the context of this compound, a redox reaction could occur internally between the cation and anion upon thermal activation, leading to decomposition.

Complexation Chemistry of the Perchlorate Anion with Metal Cations

The perchlorate anion is generally considered a weakly coordinating anion. researchgate.netwikipedia.org Its low charge density and the steric hindrance from the four oxygen atoms make it a poor ligand for most metal cations, especially in aqueous solutions where it is readily displaced by water molecules. wikipedia.org This property is why perchlorate salts are often used in coordination chemistry studies to provide a non-interfering counter-ion. researchgate.net

However, in non-aqueous solvents or in the solid state, perchlorate can act as a ligand, coordinating to metal centers in a monodentate or bidentate fashion. wikipedia.org While the primary focus of this article is on this compound, an ionic compound without a metal center, the general principle of weak coordination by the perchlorate anion is relevant. In this salt, the electrostatic attraction between the trimethylsulfanium cation and the perchlorate anion constitutes the primary interaction, rather than the formation of a formal coordination complex.

Advanced Analytical Methodologies for Perchlorate Detection and Speciation

Chromatographic Techniques for Trace Level Perchlorate (B79767) Analysis

Chromatography is a cornerstone for the separation and quantification of perchlorate from complex sample matrices. Techniques such as Ion Chromatography (IC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed due to their robustness and sensitivity.

Ion Chromatography (IC) is a primary and widely adopted method for the analysis of perchlorate in various samples, including drinking water. thermofisher.comchromatographyonline.com This technique separates the perchlorate anion from other interfering anions based on their interactions with an ion-exchange stationary phase. clu-in.org Suppressed conductivity detection is commonly used, where the background eluent conductivity is minimized to enhance the signal-to-noise ratio for the analyte. thermofisher.comepa.gov

Several U.S. Environmental Protection Agency (EPA) methods, such as Method 314.0, 314.1, and 314.2, are based on IC with suppressed conductivity detection for trace perchlorate analysis in drinking water. thermofisher.comlcms.czrsc.org The choice of analytical column is critical for resolving perchlorate from high concentrations of other anions like chloride, sulfate (B86663), and carbonate. epa.govlcms.cz Columns such as the Dionex IonPac AS16 and AS11 have been specifically developed for this purpose. lcms.cznih.gov For instance, the Dionex IonPac AS16-4µm column provides efficient separation of perchlorate from common anions within a short analysis time. lcms.cz Method detection limits (MDL) for IC-based methods can reach into the sub-microgram-per-liter (µg/L) range, with EPA Method 314.0 having an MDL of 0.53 µg/L and newer methods achieving even lower limits. thermofisher.comnih.gov

Challenges in IC analysis include matrix interferences, especially in samples with high total dissolved solids (TDS), which can obscure the perchlorate peak. epa.govrsc.org To overcome this, techniques like two-dimensional IC (2D-IC) can be employed. 2D-IC uses a first-dimension column for matrix separation and a second-dimension column for analyte quantification, significantly improving sensitivity and reducing interferences. lcms.czrsc.org

Table 1: Performance of Ion Chromatography Methods for Perchlorate Detection

Method/Column Key Features Method Detection Limit (MDL) Sample Matrix Reference
EPA Method 314.0 IC with suppressed conductivity detection. 0.53 µg/L Drinking Water thermofisher.com
Dionex IonPac AS11 Large loop (1000 µL) injection, 100 mM hydroxide (B78521) eluent. 0.3 µg/L Drinking and Ground Water nih.gov
Dionex IonPac AS16-4µm High-resolution column for efficient separations. 0.073 µg/L (LOD) Drinking Water lcms.cz
2D-IC (AN 178) Two-dimensional IC for high ionic strength samples. 0.016 µg/L Drinking Water lcms.cz

To achieve even greater sensitivity and selectivity, particularly in complex matrices, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov This technique combines the separation power of LC with the highly selective and sensitive detection capabilities of a mass spectrometer. americanlaboratory.com LC-MS/MS methods, such as EPA Method 331.0, are capable of detecting perchlorate at nanogram-per-liter (ng/L) or parts-per-trillion (ppt) levels. mdpi.comclu-in.org

In LC-MS/MS analysis of perchlorate, electrospray ionization (ESI) in negative mode is typically used. nih.govnih.gov The analysis is performed using multiple reaction monitoring (MRM), which provides high specificity. mdpi.comamericanlaboratory.com The most common transition monitored for the 35Cl isotope of perchlorate is the fragmentation of the precursor ion (m/z 99) to a product ion (m/z 83), corresponding to the loss of an oxygen atom (ClO₄⁻ → ClO₃⁻). mdpi.comnih.gov A confirmatory transition using the 37Cl isotope (m/z 101 to m/z 85) is also monitored to ensure positive identification and to calculate the chlorine isotope ratio, which helps to rule out interferences. mdpi.comamericanlaboratory.com

A significant advantage of LC-MS/MS is its ability to overcome interferences that affect conductivity detection, such as high concentrations of sulfate. americanlaboratory.comwaters.com While the sulfate ion itself does not interfere, its H³⁴SO₄⁻ isotope has an MS/MS transition that can be mistaken for perchlorate. Chromatographic separation is therefore crucial to resolve perchlorate from sulfate before detection. americanlaboratory.comwaters.com The use of an internal standard, such as ¹⁸O-enriched perchlorate, can improve the accuracy and precision of quantification. nih.gov LC-MS/MS methods have demonstrated detection limits as low as 0.05 µg/L in groundwater and can detect perchlorate in the low ng/L range in bottled water. mdpi.comnih.gov

Table 2: Performance of LC-MS/MS Methods for Perchlorate Detection

Method Key Features Limit of Quantification (LOQ) / Detection (LOD) Sample Matrix Reference
LC-ESI-MS/MS MRM transition (98.8→82.8), 35Cl/37Cl isotope ratio confirmation. 5 ng/L (LOQ) Bottled Water mdpi.com
LC-MS/MS Monitors m/z 83 from m/z 99. 0.05 µg/L (MDL) Aqueous Samples nih.gov
IC-MS/MS Internal standard method. 0.005 µg/L (MDL) for bottled water; 0.12 µg/L for milk. Food (Water, Milk) researchgate.net
LC-ESI-MS ¹⁸O-enriched internal standard. 0.1 µg/L Raw and Finished Water nih.gov

Isotopic Analysis for Differentiation of Perchlorate Origins

Isotopic analysis is a powerful forensic tool used to distinguish between natural and synthetic sources of perchlorate in the environment. clu-in.orgtandfonline.comacs.org This is achieved by measuring the stable isotope ratios of the elements that constitute the perchlorate anion, namely chlorine (³⁷Cl/³⁵Cl) and oxygen (¹⁸O/¹⁶O and ¹⁷O/¹⁶O). acs.orgusgs.gov

Stable Isotope Ratio Mass Spectrometry (IRMS) is the primary technique for determining the isotopic composition of perchlorate. tandfonline.comusgs.gov The isotopic signatures of perchlorate from different sources are distinct due to the different formation pathways. acs.org

Natural Perchlorate: Perchlorate formed naturally in the atmosphere, such as in the Atacama Desert, exhibits unique isotopic characteristics. It often has anomalously low δ³⁷Cl values and a significant "mass-independent" fractionation of oxygen isotopes, indicated by a positive Δ¹⁷O value. acs.orgnih.govresearchgate.net This ¹⁷O anomaly (Δ¹⁷O) is a key indicator of atmospheric photochemical reactions involving ozone and is considered a definitive marker for natural perchlorate. acs.orgca.gov

Synthetic Perchlorate: Commercially produced perchlorate is typically manufactured through the electrolysis of chloride solutions. ca.gov This process results in perchlorate with δ³⁷Cl values that are generally close to zero and, crucially, no ¹⁷O anomaly (Δ¹⁷O ≈ 0). acs.orgnih.gov The oxygen in synthetic perchlorate is derived from the water used in the manufacturing process. ca.gov

By plotting the different isotope ratios (e.g., δ³⁷Cl vs. δ¹⁸O), scientists can effectively fingerprint and differentiate between perchlorate from natural deposits (like Chilean caliche), synthetic sources, and instances where mixing has occurred. tandfonline.comresearchgate.net In addition to stable isotopes, the analysis of the radioactive isotope ³⁶Cl can provide further differentiation, as synthetic perchlorate derived from ancient chloride sources has very low ³⁶Cl/Cl ratios compared to natural perchlorate exposed to cosmic radiation. usgs.govnih.gov Recent advancements have explored the use of ESI-Orbitrap-MS for isotope analysis on nanomole-sized perchlorate samples, which could lower the sample size requirements compared to traditional IRMS. titech.ac.jp

Table 3: Typical Isotopic Signatures for Differentiating Perchlorate Sources

Perchlorate Source δ³⁷Cl (‰ vs. SMOC) δ¹⁸O (‰ vs. VSMOW) Δ¹⁷O (‰) ³⁶Cl/Cl ratio (x 10⁻¹⁵) Reference
Synthetic +0.6 ± 1.0 Varies (process-dependent) ~ 0 1 - 40 nih.gov
Natural (Atacama Desert) -20 to -10 -9.3 to -2.2 +7.9 to +10.5 22 - 590 nih.govresearchgate.net
Natural (U.S. Southwest) 0 to +6 Varies Positive 3,000 - 29,000 nih.gov

Environmental Chemical Research on Perchlorate Anion Remediation Methodological Focus

Bioremediation Strategies for Perchlorate (B79767) Reduction

Bioremediation is an established method for treating water contaminated with perchlorate. rsc.org It utilizes the metabolic processes of specific microorganisms to break down perchlorate into harmless substances. nih.govrsc.org This approach is considered cost-effective, simple to implement, and environmentally friendly. nih.govresearchgate.net

The core of perchlorate bioremediation lies in the activity of dissimilatory (per)chlorate-reducing bacteria (DPRB). mdpi.comnih.gov These facultative anaerobes use perchlorate as a terminal electron acceptor during respiration. rsc.orgresearchgate.net The reduction process is a two-step enzymatic pathway. rsc.orgmdpi.com First, the perchlorate reductase enzyme reduces perchlorate (ClO₄⁻) to chlorite (B76162) (ClO₂⁻). rsc.orgmdpi.com Subsequently, the enzyme chlorite dismutase rapidly converts chlorite into benign chloride (Cl⁻) and molecular oxygen. rsc.orgmdpi.com

A variety of microorganisms capable of this reduction have been identified. nih.govresearchgate.net These bacteria have been isolated from diverse environments, including saline soils, mine sediments, and wastewater treatment plants. nih.govresearchgate.net The genera Dechloromonas, Azospira, Serratia, and Propionivibrio are among the well-studied perchlorate-reducing bacteria. nih.govresearchgate.netresearchgate.net Some sulfate-reducing bacteria, such as certain species of Desulfotomaculum and Desulfovibrio, have also demonstrated the ability to use perchlorate ions as electron acceptors. medicine.dp.ua

Table 1: Key Genera of Perchlorate-Reducing Bacteria and Their Characteristics

GenusKey CharacteristicsReferences
DechloromonasFacultative anaerobe, often dominates in bioreactors. researchgate.netresearchgate.netrsc.org
AzospiraCapable of perchlorate reduction. researchgate.netresearchgate.netnih.gov
SerratiaPromising for remediation in extensive pollution scenarios. nih.govresearchgate.net
DesulfotomaculumSulfate-reducing bacterium also capable of perchlorate reduction. medicine.dp.ua

The efficiency of microbial perchlorate reduction is highly dependent on the choice of an electron donor, which is essential for both heterotrophic and autotrophic bacteria. researchgate.netnih.gov A wide range of organic and inorganic substances can serve as electron donors. nih.govresearchgate.net

Common organic donors include acetate (B1210297), ethanol (B145695), glycerol, and methane. nih.govresearchgate.net Inorganic donors such as hydrogen, zero-valent iron, and elemental sulfur have also been successfully used. nih.govresearchgate.net The selection of an appropriate electron donor is critical as it influences the treatment efficiency and the biological activity of the perchlorate-reducing bacteria. nih.gov

Thermodynamic calculations help predict the favorability of different electron donors. For instance, the oxidation of 2,6-anthrahydroquinone disulfonate (AH₂DS) is thermodynamically favorable for driving perchlorate and nitrate (B79036) reduction, but not for sulfate (B86663) reduction or methanogenesis. nih.gov This selectivity can be advantageous in mixed contaminant scenarios, potentially reducing biofouling by targeting only the desired respiratory processes. nih.gov In contrast, a broader electron donor like acetate can support the reduction of nitrate, perchlorate, and sulfate. nih.gov The presence of other electron acceptors like nitrate can sometimes inhibit perchlorate reduction, as some microorganisms may preferentially use them. researchgate.net

Table 2: Common Electron Donors for Perchlorate Bioremediation

Electron Donor TypeExamplesReferences
OrganicAcetate, Ethanol, Glycerol, Methane nih.govresearchgate.net
InorganicHydrogen, Zero-Valent Iron, Elemental Sulfur nih.govresearchgate.net
Targeting/Selective2,6-anthrahydroquinone disulfonate (AH₂DS) nih.gov

Physico-Chemical Remediation Technologies

Alongside biological methods, several physico-chemical technologies are employed for perchlorate remediation, primarily focusing on separating the perchlorate anion from water. researchgate.netclu-in.org These methods are particularly effective for treating water with low concentrations of perchlorate. researchgate.netnih.gov

Adsorption is a widely used technology for perchlorate removal due to its high efficiency, ease of operation, and low cost. iist.ac.in This process involves the adhesion of perchlorate anions onto the surface of an adsorbent material. iist.ac.in

Various materials have been investigated as adsorbents, including:

Activated Carbon: Granular activated carbon (GAC) is a conventional adsorbent for perchlorate. researchgate.net Its surface can be modified, for instance with acids, to enhance its adsorption capacity. researchgate.net

Bio-sorbents: Materials like modified orange peel have shown high efficiency in adsorbing perchlorate. iwaponline.com

Graphene: Exhibiting a high adsorption efficiency, graphene has been identified as an excellent adsorbent for removing perchlorate from water. nih.gov

Layered Double Hydroxides (LDHs): Calcined LDHs have demonstrated effective perchlorate removal. ebrary.net

The primary mechanism driving adsorption is often electrostatic interaction between the positively charged surface of the adsorbent and the negatively charged perchlorate anions. iist.ac.in

Membrane filtration, particularly reverse osmosis (RO) and nanofiltration (NF), has proven effective for removing perchlorate from water. researchgate.neteeer.org These processes use pressure to force water through a semi-permeable membrane that retains the larger perchlorate ions. eeer.orgresearchgate.net

RO membranes generally exhibit higher rejection rates for perchlorate compared to NF membranes. eeer.orgresearchgate.net The efficiency of these membranes can be influenced by factors such as the pH of the solution and the presence of other ions. eeer.orgresearchgate.net For example, perchlorate rejection tends to increase with higher pH, which is attributed to the membrane surface becoming more negatively charged. researchgate.neteeer.org While effective, drawbacks of membrane technologies can include high costs and the potential for membrane fouling. researchgate.net

Ion exchange is a well-established and widely used technology for removing perchlorate from groundwater and surface water. nih.govclu-in.org The process typically uses synthetic, strong-base anion exchange resins. nih.govresearchgate.net These resins have positively charged functional groups that are initially loaded with a harmless anion, such as chloride. clu-in.org

When contaminated water passes through the resin bed, the perchlorate anions, which have a stronger affinity for the resin's functional groups, displace the chloride ions and attach to the resin. nih.govclu-in.org This effectively removes perchlorate from the water. nih.gov A key challenge in ion exchange is the regeneration of the perchlorate-laden resin, as perchlorate binds very strongly to it. researchgate.net The process also generates a waste brine containing concentrated perchlorate that requires further treatment or disposal. clu-in.org

Table 3: Comparison of Physico-Chemical Remediation Technologies

TechnologyMechanismCommon MaterialsKey ConsiderationsReferences
AdsorptionSurface adhesion via electrostatic interaction.Activated Carbon, Graphene, Bio-sorbentsCost-effective, high efficiency. iist.ac.iniwaponline.comnih.gov
Membrane FiltrationSize exclusion using semi-permeable membranes.Reverse Osmosis (RO) and Nanofiltration (NF) membranesHigh rejection rates, potential for fouling and high cost. researchgate.neteeer.org
Ion ExchangeExchange of perchlorate ions with ions on a resin.Strong-base anion exchange resinsHighly effective, but resin regeneration and waste brine are challenges. nih.govclu-in.orgresearchgate.net

Electrochemical Reduction Methods

Electrochemical reduction has emerged as a promising technology for the remediation of water contaminated with perchlorate (ClO₄⁻). iapchem.orgmagtech.com.cn This method is advantageous as it can convert the highly stable and mobile perchlorate anion into non-toxic chloride ions (Cl⁻). researchgate.netresearchgate.net The fundamental principle involves applying an electrical potential to drive the reduction of perchlorate at a cathode. dtic.mil Despite being thermodynamically favorable, the reduction of perchlorate faces a significant kinetic barrier, necessitating the use of specific electrode materials and catalysts to proceed at a reasonable rate. tera.orgepa.gov

Research into electrochemical reduction methods has explored a variety of electrode materials, including noble metals, transition metals, and carbon-based materials. iapchem.orgresearchgate.net Electrodes such as rhodium (Rh), platinum (Pt), titanium (Ti), ruthenium (Ru), and nickel (Ni) have demonstrated capabilities in reducing perchlorate ions. researchgate.netresearchgate.net The process often occurs in the potential region where hydrogen evolution takes place, suggesting a complex mechanism that may involve adsorbed hydrogen species or direct electron transfer at catalytically active sites on the electrode surface. researchgate.net

The efficiency of perchlorate reduction is highly dependent on the electrode material, solution pH, and the presence of other ions that may compete for active sites. iwaponline.com For instance, studies have shown that modifying electrode surfaces can enhance reduction rates. Nickel electrodes coated with thin films of titanium dioxide or ferric oxide showed improved perchlorate removal compared to bare nickel. researchgate.net Another approach involves the use of bimetallic catalysts, where a secondary metal can promote the catalytic activity of the primary electrode material. hnu.edu.cn

In some advanced applications, ionic liquids are being explored for their potential role in the electrochemical reduction of perchlorate. iapchem.org Research has suggested the synthesis of organic imidazolium- and phosphonium-based perchlorate salts which can act as their own electrolyte. iapchem.org This approach could streamline the process by having the contaminant itself be part of the electrochemical medium. iapchem.org Following this concept, Trimethylsulfanium perchlorate, as a salt containing the perchlorate anion, could theoretically be investigated for a similar purpose, serving as both the target for remediation and a component of the electrolyte in a specialized electrochemical system.

Bio-electrochemical systems (BES) represent another frontier, integrating microbial metabolism with electrochemical processes. magtech.com.cnnih.gov In these systems, specific microorganisms known as dissimilatory perchlorate-reducing bacteria (DPRB) are used to catalyze the reduction at the cathode. nih.govacs.org The electrode serves as the primary electron donor for the microbes, which then mediate the reduction of perchlorate. iapchem.orgnih.gov This synergistic approach can achieve high removal efficiencies and operate at lower energy inputs compared to purely abiotic systems. nih.gov For example, a bio-electrochemical reactor (BER) using Dechloromonas species demonstrated the successful removal of perchlorate, with low levels of hydrogen produced at the cathode potentially mediating the metabolism. nih.govacs.org

Research Findings on Electrode Performance

The selection of the cathode material is critical for the efficiency of the electrochemical reduction of perchlorate. Various materials have been investigated, with results showing a wide range of effectiveness.

Electrode MaterialInitial Perchlorate Conc. (mg/L)Reduction / Removal EfficiencyDuration (hours)Key Findings
Platinum (Pt) activated Nickel (Ni) Not specifiedSignificant reduction to chlorideNot specifiedReduction occurs in the hydrogen evolution region; deposited Pt from the anode enhances the process. researchgate.net
Titanium (Ti) with TiO₂ film 5x10⁻² M to 5x10⁻⁷ M<1% to 35%2Reduction is more effective at lower initial concentrations; competition for active sites is a limiting factor. iwaponline.com
Rhodium (Rh) Not specifiedEffective reductionNot specifiedThe reduction process starts with the adsorption of perchlorate ions on the metal surface. researchgate.net
Zero-Valent Iron (ZVI) on Carbon 20059.1% (as ZVI)672 (28 days)Nanoscale ZVI can reduce perchlorate, but the rate is slow. frontiersin.org
Ruthenium (Ru) Not specifiedEffective reductionNot specifiedChloride ions can inhibit the reduction process through competitive adsorption. researchgate.net
Nickel (Ni) with Ferric Oxide film 1000~10%5The oxide film increased the first-order reduction rate compared to plain Ni or TiO₂-coated Ni. researchgate.net

Bio-Electrochemical System Performance

Integrating microbial action can significantly enhance perchlorate remediation, offering a more sustainable approach.

System TypeMicroorganismInitial Perchlorate Conc.Removal Rate / EfficiencyKey Findings
Bio-electrical Reactor (BER) Dechloromonas and Azospira species90 mg/L90 mg/L reducedRequired a mediator (AQDS) to shuttle electrons from the cathode to the bacteria. nih.govacs.org
Mediatorless BER Novel DPRB, strain VDYNot specified60 mg L⁻¹ day⁻¹A specific bacterial strain was isolated that could reduce perchlorate without a chemical mediator. nih.govunl.edu
Bio-electrochemical Reactor (BER) Dechloromonas sp. CS-1Not specified0.34 ± 0.007 mol m⁻³-dayA synergistic effect between the microorganism and a chemically modified electrode enhanced removal. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding Regarding Trimethylsulfanium Perchlorate (B79767) and Related Systems

The current academic understanding of trimethylsulfanium perchlorate, [ (CH₃)₃S]⁺[ClO₄]⁻, is established upon its identity as an onium salt composed of a trimethylsulfanium cation and a perchlorate anion. The trimethylsulfanium cation is a key feature, known for its role as a methylating agent in various chemical transformations. solubilityofthings.com This reactivity is fundamental to its applications in organic synthesis. solubilityofthings.com The mechanism of action involves the electrophilic transfer of a methyl group from the sulfonium (B1226848) center to a nucleophile. This process is central to many biochemical pathways and industrial applications. Theoretical studies using density functional theory and other computational methods have been employed to calculate the energetics of such methyl-transfer reactions. researchgate.netcas.cz For instance, the gas-phase activation enthalpy for the methyl transfer from trimethylsulfonium (B1222738) to dimethylamine (B145610) has been computed, providing insight into the reaction kinetics. researchgate.net

The perchlorate anion, while often considered a non-coordinating spectator ion, significantly influences the salt's physical properties and reactivity. Perchlorate salts are known for their strong oxidizing properties, high water solubility, and stability under standard conditions. However, they are also associated with potential hazards, such as explosiveness, especially upon heating. The environmental impact and biological effects of perchlorate, particularly its role as a competitive inhibitor of iodide uptake by the thyroid gland, are well-documented for various perchlorate salts. nih.govresearchgate.net

The synthesis of this compound is well-established through several methods. A common laboratory preparation involves the reaction of a trimethylsulfonium halide, such as the bromide or chloride, with perchloric acid in a suitable solvent like methanol (B129727). An alternative route is through metathesis or ion exchange reactions, for example, by reacting trimethylsulfonium chloride with silver perchlorate, which results in the precipitation of silver chloride, leaving the desired product in solution.

The broader family of sulfonium salts has been extensively explored in organic synthesis beyond simple methylation. They serve as versatile reagents for a wide array of chemical transformations. nih.govchim.it For example, S-(alkynyl) sulfonium salts can act as synthetic equivalents of an alkynyl cation, and S-(cyano) dibenzothiophenium salts can function as electrophilic cyanating agents. nih.gov Furthermore, the combination of sulfonium salt chemistry with photoredox catalysis has enabled novel carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The electrochemical synthesis and transformation of sulfonium salts represent another burgeoning area of research, offering greener alternatives to traditional chemical redox agents. goettingen-research-online.de These advancements in the broader field of sulfonium salt chemistry provide a rich context for understanding the potential, and current limitations, of this compound.

Identification of Prominent Knowledge Gaps and Unexplored Research Avenues

Despite the foundational understanding of this compound, several knowledge gaps and unexplored research avenues remain. A primary gap exists in the detailed investigation of its specific reactivity profile. While its function as a methylating agent is recognized, a comprehensive study of its substrate scope, selectivity, and kinetic behavior with a wide range of nucleophiles, particularly under synthetically relevant conditions, is lacking. The precise influence of the perchlorate counter-ion on these reactions, beyond its role in solubility and crystallinity, is not fully elucidated. Computational studies have begun to probe these reactions, but they have largely focused on simple model systems, leaving a gap in understanding more complex transformations. researchgate.netcas.cz

A significant unexplored avenue is the application of this compound in modern synthetic methodologies. The broader field of sulfonium salt chemistry has seen rapid advancements, particularly in their use in combination with transition metal catalysis or photoredox catalysis. nih.gov However, the potential of this compound as a reagent in these advanced catalytic cycles remains largely untapped. Its utility could be explored in areas such as late-stage functionalization of complex molecules, where the unique properties of the sulfonium cation could be leveraged. nih.gov

Furthermore, there is a disconnect between the well-documented properties of the perchlorate anion and the synthetic applications of the complete salt. The known hazards associated with perchlorates, such as their potential for explosive decomposition, may have limited its adoption by the broader synthetic community. This points to a knowledge gap and an opportunity for research into the development of safer handling protocols, or the design of stabilized or immobilized forms of the reagent that mitigate these risks. The environmental concerns associated with perchlorate also highlight the need for developing more benign alternatives or closed-loop systems for its use. researchgate.netenviro.wiki

The synthesis of this compound itself, while established, could be revisited. There is an ongoing drive in chemistry to develop greener, more atom-economical, and safer synthetic routes. Research into alternative, perhaps electrochemically-driven, syntheses that avoid hazardous reagents or minimize waste would be a valuable contribution. goettingen-research-online.de

Prospective for the Development of Novel Methodologies and Advanced Applications in Chemical Science

The future of this compound in chemical science likely lies in the development of novel synthetic methodologies and its application in advanced materials. Building on the identified knowledge gaps, several prospective research directions can be envisioned.

A key area for development is the establishment of this compound as a specialized methylating agent. Research could focus on reactions where the non-coordinating and bulky nature of the perchlorate anion provides unique selectivity or reactivity compared to more common sulfonium salts with halide or triflate anions. This could be particularly relevant in complex synthetic sequences where counter-ion effects are critical.

There is significant potential for the integration of this compound into modern catalytic systems. Its application in photoredox and electrochemical transformations is a promising frontier. nih.govgoettingen-research-online.de For instance, it could be explored as a methyl radical precursor under photochemical conditions or as an electrophile in electro-organic syntheses. Such methodologies could offer new pathways for the construction of complex molecular architectures under mild conditions.

In the realm of materials science, the broader class of onium salts, including sulfonium salts, are utilized as photo-acid generators in polymerization processes and for creating specialized coatings. google.comtuwien.atsandia.gov The prospective application of this compound in these areas warrants investigation. Its properties could be tailored for use in advanced applications like 3D printing or the fabrication of microelectronics, where precise control over polymerization is essential. tuwien.at

To address the safety concerns associated with perchlorates, future research could focus on the development of novel reagent formulations. This might include the encapsulation of this compound within polymeric matrices or its immobilization on solid supports. Such approaches could not only enhance safety but also facilitate reagent recovery and recycling, aligning with the principles of green chemistry.

Finally, detailed mechanistic studies, combining advanced computational modeling and experimental techniques, will be crucial. researchgate.netcas.cz A deeper understanding of the reaction pathways, transition states, and the specific role of the perchlorate anion will undoubtedly pave the way for the rational design of new reactions and applications for this versatile, yet under-explored, chemical compound.

Q & A

Q. What methodologies address discrepancies between EPA and NAS risk assessments for perchlorate compounds?

  • Methodological Answer : Critically evaluate study designs underpinning RfD values. For example, NAS prioritized human data over animal models, whereas EPA included broader uncertainty factors. Reassess thresholds using updated exposure datasets (e.g., breast milk contamination) and probabilistic modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.